

A Comparative Guide: The Enhanced Efficacy of FPL 14294 Over Native CCK-8

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic cholecystokinin (CCK) analog, **FPL 14294**, and the native peptide, CCK-8. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, demonstrates the superior therapeutic potential of **FPL 14294**, particularly in the context of appetite suppression.

Executive Summary

FPL 14294, a metabolically stable analog of CCK-8, exhibits a significantly enhanced anorectic profile compared to its native counterpart. While maintaining a comparable in vitro receptor binding affinity and potency for gallbladder contraction, **FPL 14294** is over 200 times more potent in inhibiting food intake in fasted rats. A key differentiator is its efficacy upon intranasal administration, a route where native CCK-8 is inactive. This enhanced in vivo potency and alternative delivery route position **FPL 14294** as a promising candidate for therapeutic applications targeting satiety and weight management.

Data Presentation

The following tables summarize the quantitative comparison between **FPL 14294** and native CCK-8 based on available experimental data.

Table 1: Receptor Binding Affinity



Compound	Receptor	Affinity (Ki)
Native CCK-8	CCK-A	~0.6-1 nM[1]
ССК-В	~0.3-1 nM[1]	
FPL 14294	CCK-A	Comparable to CCK-8[2]
ССК-В	Comparable to CCK-8[2]	

Table 2: In Vitro Potency - Gallbladder Contraction

Compound	Potency (EC50)	
Native CCK-8	Comparable to FPL 14294[2]	
FPL 14294	Comparable to CCK-8	

Table 3: In Vivo Efficacy - Anorectic Activity in Fasted Rats

Compound	Administration Route	Potency (Food Intake Inhibition)	Effective Dose
Native CCK-8	Intraperitoneal	Baseline	-
Intranasal	Inactive at doses up to 500 μg/kg	-	
FPL 14294	Intraperitoneal	>200 times more potent than CCK-8	-
Intranasal	Potent anorectic activity	5 μg/kg	

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Receptor Binding Assay



Objective: To determine the binding affinity of **FPL 14294** and native CCK-8 to CCK-A and CCK-B receptors.

Methodology:

- Membrane Preparation: Membranes are prepared from tissues or cells expressing either CCK-A (e.g., quinea pig pancreas) or CCK-B (e.g., quinea pig cerebral cortex) receptors.
- Radioligand: A radiolabeled CCK analog, such as [125I]Bolton-Hunter-CCK-8, is used as the ligand.
- Competition Binding: The membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (native CCK-8 or FPL 14294).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Gallbladder Contraction Assay

Objective: To assess the potency of **FPL 14294** and native CCK-8 in inducing gallbladder muscle contraction.

Methodology:

- Tissue Preparation: Gallbladders are excised from guinea pigs and longitudinal muscle strips are prepared.
- Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.



- Isometric Tension Recording: The strips are connected to isometric force transducers to record changes in muscle tension.
- Cumulative Concentration-Response: After an equilibration period, cumulative concentrations of either native CCK-8 or FPL 14294 are added to the organ bath.
- Data Analysis: The contractile responses are measured, and concentration-response curves are constructed to determine the EC50 value (the concentration that produces 50% of the maximal response).

Anorectic Activity in Fasted Rats

Objective: To evaluate the in vivo efficacy of **FPL 14294** and native CCK-8 in suppressing food intake.

Methodology:

- Animal Model: Male Sprague-Dawley rats are used. The animals are fasted for 21 hours
 prior to the experiment but have free access to water.
- Drug Administration:
 - Intraperitoneal (IP): FPL 14294 or native CCK-8 is dissolved in a suitable vehicle and administered via intraperitoneal injection.
 - Intranasal (IN): A solution of FPL 14294 or native CCK-8 is administered into the nostrils of the rats using a micropipette.
- Food Intake Measurement: Immediately after drug administration, the rats are presented with a pre-weighed amount of food. Food intake is measured at specific time points (e.g., over a 3-hour period).
- Data Analysis: The food intake in the treated groups is compared to that of a vehicle-treated control group to determine the percentage of inhibition. The anorectic effects are further characterized by determining the effective dose (ED50) for food intake suppression. The involvement of CCK receptor subtypes is investigated by pre-treating animals with selective CCK-A (e.g., MK-329) or CCK-B (e.g., L365,260) antagonists.



Signaling Pathways

Both native CCK-8 and its analog, **FPL 14294**, are believed to exert their physiological effects through the activation of CCK-A and CCK-B receptors, which are G-protein coupled receptors (GPCRs). The anorectic effects of both compounds are mediated through the CCK-A receptor.



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References

- 1. Structural basis of cholecystokinin receptor binding and regulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPL 14294: a novel CCK-8 agonist with potent intranasal anorectic activity in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
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